4-nitro-N-(4-sulfamoylphenyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

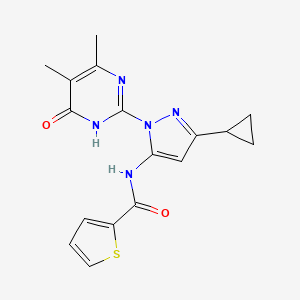

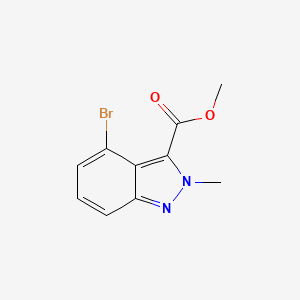

4-nitro-N-(4-sulfamoylphenyl)benzamide is a molecule that contains sulfonyl and amide coupling structure . It is a derivative of sulfonamide, a class of compounds that are widely used in the pharmaceutical industry . Sulfonamides are known for their diverse biological properties such as anticancer, anti-inflammatory, antiviral agents, and enzyme inhibitors .

Synthesis Analysis

The synthesis of 4-nitro-N-(4-sulfamoylphenyl)benzamide involves the reaction of 4-aminobenzene-1-sulfonamide with benzoic acid and its derivatives . The reaction is facilitated by the use of peptide coupling reagent EDCI and HOBt . The progress of the reaction is monitored by thin layer chromatography .Molecular Structure Analysis

The molecular formula of 4-nitro-N-(4-sulfamoylphenyl)benzamide is C13H11N3O5S . Its average mass is 321.309 Da and its monoisotopic mass is 321.041931 Da . The structures of the synthesized compounds were confirmed by FT-IR, 1H NMR and 13C -NMR spectroscopic analysis .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 4-nitro-N-(4-sulfamoylphenyl)benzamide were monitored using thin layer chromatography . The reactions were carried out at temperatures ranging from 0°C to room temperature .Aplicaciones Científicas De Investigación

Glaucoma Treatment

The compound is a candidate for glaucoma treatment . Glaucoma is a condition that causes damage to your eye’s optic nerve and gets worse over time. It’s often linked to a buildup of pressure inside your eye .

Anticancer and Antimicrobial Agents

New aryl thiazolone–benzenesulfonamides, which include 4-nitro-N-(4-sulfamoylphenyl)benzamide, have been synthesized and studied for their carbonic anhydrase IX inhibitory effect . This inhibition can be a useful target for discovering novel antiproliferative agents .

Anti-Proliferative Activity

The compound has been evaluated for its anti-proliferative activity against triple-negative breast cancer cell line (MDA-MB-231) and another breast cancer cell line (MCF-7) . Some of the derivatives showed significant inhibitory effect against both cancer cell lines .

Apoptosis Induction

One of the derivatives of 4-nitro-N-(4-sulfamoylphenyl)benzamide was able to induce apoptosis in MDA-MB-231 with a significant increase in the annexin V-FITC percent . Apoptosis is a form of programmed cell death that occurs in multicellular organisms .

Cellular Uptake Studies

Cellular uptake on MDA-MB-231 cell lines were carried out using HPLC method on the three active compounds . This helps in understanding how the compound interacts with the cells .

Mecanismo De Acción

While the specific mechanism of action for 4-nitro-N-(4-sulfamoylphenyl)benzamide is not mentioned in the retrieved papers, sulfonamides, in general, are known for their diverse biological activities . They are widely used as anticancer, anti-inflammatory, antiviral agents, and are well known for their antibacterial and enzyme inhibitor properties .

Propiedades

IUPAC Name |

4-nitro-N-(4-sulfamoylphenyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O5S/c14-22(20,21)12-7-3-10(4-8-12)15-13(17)9-1-5-11(6-2-9)16(18)19/h1-8H,(H,15,17)(H2,14,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BZHGNPUJSLSEPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

321.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-nitro-N-(4-sulfamoylphenyl)benzamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[(Benzoyloxy)imino]-6,7-dihydro-1-benzofuran](/img/structure/B2674574.png)

![N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(1,3-dioxoisoindol-2-yl)acetamide](/img/structure/B2674576.png)

![N-[2-(1,3-benzothiazol-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B2674580.png)

![2-(5,6-Dimethyl-thieno[2,3-d]pyrimidin-4-ylamino)-3-methyl-butyric acid](/img/structure/B2674583.png)

![6-Bromo-2-[2-(4-ethoxyphenyl)ethenyl]quinoline-4-carboxylic acid](/img/structure/B2674586.png)

![N-(2-methylphenyl)-2-[[2-oxo-1-(pyridin-3-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide](/img/structure/B2674589.png)

![N-(2H-1,3-benzodioxol-5-yl)-2-{[2,5-bis(4-methoxyphenyl)-1H-imidazol-4-yl]sulfanyl}acetamide](/img/structure/B2674590.png)